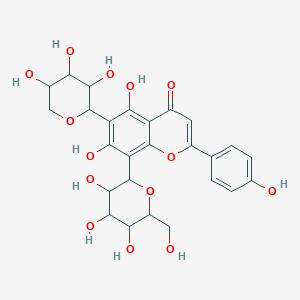

Corymboside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Corymboside is a naturally occurring flavonoid glycoside, specifically an apigenin glycoside. It is found in various plants, including wheat bran and other cereals. This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .

Aplicaciones Científicas De Investigación

Chemical Applications

Corymboside serves as a model compound in the study of glycosylation reactions and the synthesis of flavonoid glycosides. Its structure allows researchers to investigate the mechanisms of glycosylation, which is crucial for understanding the biosynthesis of natural products.

Biological Applications

In biological research, this compound has been implicated in plant metabolism and physiology. It is studied for its role in enhancing the antioxidant capacity of plants and its potential effects on growth regulation. Additionally, it has shown promise in modulating various biochemical pathways, particularly those related to stress responses in plants.

Medical Applications

This compound has been extensively researched for its therapeutic effects :

- Anticancer Activity : Studies indicate that this compound can enhance apoptosis in cancer cells. For instance, it has been shown to increase TP53 expression, a critical regulator of the cell cycle and apoptosis, thereby exhibiting anticancer properties . In a comparative study, this compound demonstrated significant binding interactions with caspase 3, suggesting its role in promoting apoptosis .

- Anti-inflammatory Effects : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation. This mechanism is crucial for developing treatments for chronic inflammatory diseases .

- Antioxidant Properties : this compound exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property is particularly important in reducing the side effects of chemotherapy and radiotherapy .

Industrial Applications

In the food and nutraceutical industries, this compound is utilized for its health-promoting properties. It is incorporated into functional foods aimed at enhancing consumer health through natural compounds known for their bioactivity.

Table 1: Summary of this compound's Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Enhances apoptosis via TP53 expression; interacts with caspase 3 | |

| Anti-inflammatory | Inhibits iNOS and COX-2 | |

| Antioxidant | Reduces oxidative stress |

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Cancer Treatment | Enhancing apoptosis in breast cancer cells | Significant binding with caspase 3 |

| Inflammation Control | Treatment of chronic inflammatory diseases | Inhibition of key inflammatory mediators |

| Nutraceuticals | Development of functional foods | Health-promoting properties |

Case Studies

- Breast Cancer Research : A study indicated that this compound significantly enhances the expression of pro-apoptotic genes in breast cancer cell lines, demonstrating its potential as an adjunct therapy in cancer treatment .

- Inflammation Studies : Research on animal models showed that this compound effectively reduced markers of inflammation and improved recovery from inflammatory conditions .

- Nutraceutical Development : Various formulations incorporating this compound have been tested for their effectiveness in promoting health benefits associated with antioxidant activity, showing promising results in clinical trials .

Mecanismo De Acción

Target of Action

Corymboside is known to target inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets (iNOS and COX-2) by inhibiting their activity . This inhibition reduces the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway. By inhibiting iNOS and COX-2, this compound disrupts the production of key inflammatory mediators, leading to a reduction in inflammation .

Pharmacokinetics

It’s known that this compound is a weakly basic compound , which may influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is a reduction in inflammation. By inhibiting the activity of iNOS and COX-2, this compound reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in conditions characterized by excessive inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of this compound, potentially altering its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

Corymboside is known to exhibit antioxidant and anti-inflammatory activities . It interacts with various biomolecules, contributing to its antioxidant and anti-inflammatory activities.

Cellular Effects

This compound has been found to exhibit effects on various types of cells. It has been associated with antioxidant and anti-inflammatory activities in cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Corymboside can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as wheat bran. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound. The extract is then purified using techniques like preparative liquid chromatography to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Corymboside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its antioxidant properties.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products:

Comparación Con Compuestos Similares

Corymboside is similar to other flavonoid glycosides, such as:

Schaftoside: Another apigenin glycoside with similar antioxidant and anti-inflammatory properties.

Vitexin: A flavone glycoside with comparable biological activities.

Isovitexin: An isomer of vitexin with similar health benefits.

Uniqueness: this compound stands out due to its specific glycosylation pattern and its potent biological activities. Its unique structure allows it to interact with various molecular targets, making it a versatile compound for research and therapeutic applications .

Actividad Biológica

Corymboside, a flavonoid compound derived from the plant Macfadyena unguis-cati, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antitumoral, and antioxidant properties. This article synthesizes recent research findings on the biological activity of this compound, presenting detailed data tables, case studies, and significant research outcomes.

Chemical Characterization

This compound is chemically characterized alongside several other phytochemicals such as vicenin-2, quercitrin, and chlorogenic acid. These compounds are often evaluated for their synergistic effects in various biological assays. The extraction methods commonly employed include petroleum ether, ethyl acetate, and n-butanol, with subsequent analysis performed using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to identify active constituents .

Biological Activities

1. Antitumoral Activity

This compound has demonstrated potential antitumoral effects in several studies. Notably, it has been shown to enhance apoptosis in cancer cell lines. A study indicated that this compound significantly increased the expression of the tumor suppressor gene TP53 and exhibited anti-carcinogenic activity with a probability score of 0.872 .

Table 1: Effects of this compound on Cancer Cell Lines

2. Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects by inhibiting lipoxygenase and cyclooxygenase pathways. This activity correlates with its traditional use in folk medicine for treating inflammatory conditions .

Table 2: Anti-inflammatory Activity of this compound

| Study Reference | Inflammation Model | Inhibitory Effect | Result |

|---|---|---|---|

| Macfadyena extracts | Lipoxygenase/Cyclooxygenase inhibition | Partial correlation with anti-inflammatory activity |

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. Polyphenolic compounds like this compound can scavenge free radicals and reduce oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : In a murine model assessing wound healing, this compound's extracts led to a significant decrease in inflammatory markers (TNF-α and IL-10) over time, indicating its potential role in enhancing wound healing processes .

- Case Study 2 : A comparative study on different plant parts revealed that extracts containing this compound had the highest antiproliferative activity against T47D breast cancer cells, suggesting its selective cytotoxicity towards malignant cells while sparing normal cells .

Propiedades

Número CAS |

73543-87-0 |

|---|---|

Fórmula molecular |

C26H28O14 |

Peso molecular |

564.5 g/mol |

Nombre IUPAC |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18-,21-,22+,23+,25-,26-/m0/s1 |

Clave InChI |

OVMFOVNOXASTPA-RDMDIROFSA-N |

SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

SMILES isomérico |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.